Disperse red 311

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

70729-65-6 |

|---|---|

Formule moléculaire |

C22H24N6O9 |

Poids moléculaire |

516.5 g/mol |

Nom IUPAC |

methyl 3-[3-acetamido-4-[(2,4-dinitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |

InChI |

InChI=1S/C22H24N6O9/c1-14(29)23-19-12-15(26(10-8-21(30)36-2)11-9-22(31)37-3)4-6-17(19)24-25-18-7-5-16(27(32)33)13-20(18)28(34)35/h4-7,12-13H,8-11H2,1-3H3,(H,23,29) |

Clé InChI |

FIIPIQBWGBRMTN-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

Disperse Red 311 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to the monoazo dye, Disperse Red 311. The information is curated for professionals in research, scientific, and drug development fields.

Chemical Identity and Structure

This compound is a synthetic dye characterized by a monoazo linkage. Based on available chemical data, the primary identifier for this compound is CAS number 70729-65-6.

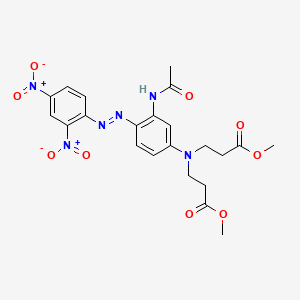

The chemical structure is defined by the IUPAC name: methyl 3-[3-acetamido-4-[(2,4-dinitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate .[1] A SMILES (Simplified Molecular Input Line Entry System) string representing this structure is: N(CCC(OC)=O)(CCC(OC)=O)C1=CC(NC(C)=O)=C(N=NC2=C(N(=O)=O)C=C(N(=O)=O)C=C2)C=C1.[2]

Another CAS number, 77907-28-9, is sometimes associated with this compound.[3][4][5][6][7][8][9] However, the structural and molecular formula information is more consistently and reliably linked to CAS number 70729-65-6.[1][2][10][11][12][13][14][15]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Primary CAS Number | 70729-65-6[1][2][10][11][12][13][14][15] |

| IUPAC Name | methyl 3-[3-acetamido-4-[(2,4-dinitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate[1] |

| Synonyms | Dispersol Rubine 3B-PC, Disperse Red D-3B[3][16] |

| Molecular Formula | C22H24N6O9[2][10][11][12] |

| Molecular Weight | 516.46 g/mol [2][10][11][12] |

| Chemical Class | Monoazo Dye[10] |

Physicochemical Properties

This compound is a red, powdery solid.[5] Like other disperse dyes, it is characterized by its low solubility in water but exhibits good solubility in organic solvents such as alcohols and ketones.[5] This property is fundamental to its application in dyeing hydrophobic fibers.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Appearance | Red Powder[5][16] |

| Solubility in Water | Insoluble[5] |

| Solubility in Organic Solvents | Soluble in alcohols and ketones[5] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| UV-Vis Absorption Maximum (λmax) | Data not available |

Experimental Protocols

General Synthesis of Azo Disperse Dyes

The synthesis of azo disperse dyes typically involves a two-step process: diazotization followed by a coupling reaction.

1. Diazotization of an Aromatic Amine:

-

An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath.[17][18][19]

-

A solution of sodium nitrite, also cooled, is added dropwise to the amine solution while maintaining the low temperature to form the diazonium salt.[17][18][19] The completion of the diazotization can be checked using starch-iodide paper.

2. Azo Coupling:

-

The coupling component (an electron-rich species like a phenol or an aniline derivative) is dissolved in a suitable solvent, often with the addition of a base to facilitate the reaction.[18]

-

The cold diazonium salt solution is then slowly added to the coupling component solution, maintaining a low temperature and a specific pH (typically weakly acidic or neutral) to promote the coupling reaction.[17]

-

The resulting azo dye precipitates out of the solution and can be collected by filtration, washed, and dried.[17][18]

Applications

This compound is primarily used as a colorant in the following industries:

-

Textiles: For dyeing synthetic fibers such as polyester and polyester/cotton blends. [16]* Plastics: As a colorant in various plastic materials. [13][14][15]* Cosmetics: Used in the formulation of cosmetic products. [13][14][15]

Safety and Toxicology

Specific toxicological data for this compound is not readily available. However, data from other disperse dyes, particularly azo dyes, can provide some indication of potential hazards. Some disperse dyes have been shown to cause skin sensitization and may have mutagenic or carcinogenic properties. [20]It is therefore recommended to handle this compound with appropriate safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, and to work in a well-ventilated area. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the manufacturer. [21][22]

Signaling Pathways

Currently, there is no information available in the searched literature that describes any specific signaling pathways involving this compound. Its primary function is as a colorant, and it is not typically studied in the context of biological signaling.

References

- 1. This compound | Fluorescent Dye | 70729-65-6 | Invivochem [invivochem.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. pschemicals.com [pschemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. This compound | 77907-28-9 [chemicalbook.com]

- 8. CAS NO. 77907-28-9 | this compound | [localpharmaguide.com]

- 9. CAS No.77907-28-9,this compound Suppliers [lookchem.com]

- 10. This compound Red P-G 200% CAS: 77907-28-9 Dyestuff - Disperse Dyes and Fabric Coloring [orienchem.en.made-in-china.com]

- 11. NB-64-88647-10mg | this compound [70729-65-6] Clinisciences [clinisciences.com]

- 12. targetmol.com [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | TargetMol [targetmol.com]

- 15. NB-64-88647-10mg | this compound [70729-65-6] Clinisciences [clinisciences.com]

- 16. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 17. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijrpr.com [ijrpr.com]

- 19. mdpi.com [mdpi.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. chemos.de [chemos.de]

- 22. chemos.de [chemos.de]

A Technical Guide to the Synthesis and Purification of Anthraquinone Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of anthraquinone dyes. The content is structured to provide actionable experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical processes and workflows.

Introduction to Anthraquinone Dyes

Anthraquinone dyes are a significant class of colorants characterized by the 9,10-anthraquinone core structure. While anthraquinone itself is a pale-yellow solid, the introduction of electron-donating groups, such as hydroxyl (-OH) or amino (-NH2), at various positions on the aromatic rings leads to a bathochromic shift, resulting in a vibrant spectrum of colors ranging from red to blue.[1][2] These dyes are highly valued for their brilliant colors and excellent lightfastness, making them suitable for a wide range of applications, including textiles, pigments, and advanced materials.[1][2]

Synthesis of Anthraquinone Dyes

The synthesis of anthraquinone dyes can be broadly categorized into two stages: the formation of the core anthraquinone structure and the subsequent functionalization to introduce auxochromes that impart color.

Synthesis of the Anthraquinone Core

2.1.1. Friedel-Crafts Acylation and Cyclization

A prevalent and industrially significant method for synthesizing the anthraquinone core is through a two-step process involving Friedel-Crafts acylation followed by intramolecular cyclization.[1][3] This process typically starts with the acylation of an aromatic substrate, such as benzene, with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 2-benzoylbenzoic acid.[1][4] The subsequent intramolecular cyclization of 2-benzoylbenzoic acid is achieved by heating in the presence of a strong acid, such as concentrated or fuming sulfuric acid, to yield the anthraquinone core.[1][5]

Experimental Protocol: Synthesis of Anthraquinone from 2-Benzoylbenzoic Acid [1]

-

Reaction Setup: In a flask equipped with a stirrer, carefully add 5.0 g of 2-benzoylbenzoic acid to 50 g of fuming sulfuric acid (20% SO₃).

-

Heating: Heat the reaction mixture to 100-120°C for 2 hours. The solution will darken during this time.

-

Cooling and Precipitation: After the heating period, allow the mixture to cool to room temperature.

-

Isolation: Slowly and carefully pour the reaction mixture into a beaker containing approximately 350 mL of crushed ice and water while stirring continuously. A precipitate of crude anthraquinone will form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Drying: Dry the crude product to obtain a pale yellow solid.

Table 1: Quantitative Data for Anthraquinone Synthesis via Friedel-Crafts Acylation and Cyclization

| Parameter | Value | Reference |

| Starting Material | 2-Benzoylbenzoic Acid | [1] |

| Reagents | Fuming Sulfuric Acid (20% SO₃) | [1] |

| Reaction Temperature | 100-120°C | [1] |

| Reaction Time | 2 hours | [1] |

| Purity of Intermediate (o-benzoylbenzoic acid) | 98.4% | |

| Final Purity of Anthraquinone (after cyclization and precipitation) | 99.7% |

Diagram 1: Friedel-Crafts Acylation and Cyclization Pathway

Caption: Synthesis of the anthraquinone core.

Functionalization of the Anthraquinone Core

2.2.1. Ullmann Condensation

The Ullmann condensation is a versatile copper-catalyzed reaction used to form C-N, C-O, and C-S bonds, making it highly valuable for the synthesis of a wide array of functionalized anthraquinone dyes.[6][7] This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst.[6] Modern protocols often utilize microwave irradiation to accelerate the reaction, significantly reducing reaction times.[7][8]

Experimental Protocol: Microwave-Assisted Ullmann Coupling for Blue Anthraquinone Dyes [7]

-

Reactant Mixture: In a microwave reaction vial, combine 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid), an appropriate amine or aniline derivative, a phosphate buffer (pH 6-7), and a catalytic amount of elemental copper (Cu⁰).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 120°C for a duration of 2-20 minutes.

-

Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Wash the vial with approximately 100 mL of distilled water and add it to the funnel. Extract any organic-soluble materials with 100 mL of dichloromethane (DCM). Repeat the extraction until the DCM layer is nearly colorless (approximately 3 times).

-

Solvent Removal: Transfer the aqueous layer to a round-bottom flask and evaporate the water using a rotary evaporator until about 20 mL remains. This concentrated solution contains the crude blue dye.

Table 2: Quantitative Data for Ullmann Condensation

| Parameter | Value | Reference |

| Starting Material | 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt | [7] |

| Catalyst | Elemental Copper (Cu⁰) | [7] |

| Solvent | Phosphate Buffer (pH 6-7) | [7] |

| Reaction Temperature | 120°C (Microwave) | [7] |

| Reaction Time | 2-20 minutes | [7] |

Diagram 2: Ullmann Condensation Reaction Mechanism

Caption: Simplified Ullmann condensation mechanism.

Purification of Anthraquinone Dyes

The purification of anthraquinone dyes is a critical step to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the properties of the dye and the nature of the impurities.

Recrystallization

Recrystallization is a common and effective technique for purifying solid organic compounds.[9][10] The principle of this method relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.[10]

Experimental Protocol: Recrystallization of Crude Anthraquinone

-

Solvent Selection: Choose a suitable solvent in which the anthraquinone dye has high solubility at an elevated temperature and low solubility at room temperature. Common solvents include ethanol, toluene, and glacial acetic acid.[1]

-

Dissolution: Place the crude anthraquinone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and boil the solution for a few minutes.

-

Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the pure crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold solvent.

Table 3: Solvents for Recrystallization of Anthraquinone Dyes

| Solvent | Application Notes | Reference |

| Ethanol | General purpose for many anthraquinone derivatives. | [1] |

| Toluene | Suitable for less polar anthraquinone dyes. | [1] |

| Glacial Acetic Acid | Effective for recrystallizing crude anthraquinone. | |

| Furfural | Can be used for washing or leaching impurities. | [11] |

Diagram 3: Recrystallization Workflow

Caption: General workflow for recrystallization.

Column Chromatography

Column chromatography is a powerful technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[12][13] For anthraquinone dyes, silica gel is a commonly used stationary phase, and a mixture of non-polar and polar solvents serves as the mobile phase.[14]

Experimental Protocol: Purification of Anthraquinone Dyes by Column Chromatography

-

Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. Select an appropriate mobile phase (eluent) system based on Thin Layer Chromatography (TLC) analysis. A common starting point is a mixture of hexane and ethyl acetate.

-

Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a glass column, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude dye in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis and Solvent Evaporation: Analyze the collected fractions by TLC to identify those containing the purified dye. Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 4: Column Chromatography Parameters for Anthraquinone Dye Purification

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel | [14] |

| Mobile Phase (Example) | Hexane and Ethyl Acetate mixture | |

| Analysis Method | Thin Layer Chromatography (TLC) |

Diagram 4: Column Chromatography Workflow

Caption: Workflow for column chromatography.

Conclusion

The synthesis and purification of anthraquinone dyes involve a range of well-established organic chemistry techniques. The selection of a specific synthetic route and purification method will depend on the desired final product, the available starting materials, and the required level of purity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of dye chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. docsity.com [docsity.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. US1845281A - Purification of anthraquinone - Google Patents [patents.google.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. youtube.com [youtube.com]

- 14. The Anthraquinone Dye Experiment - 867 Words | Internet Public Library [ipl.org]

A Comprehensive Technical Guide to C.I. Disperse Red 311: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Red 311 is a synthetic organic dye belonging to the anthraquinone class.[1][2] Like other disperse dyes, it is characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester.[3] This technical guide provides an in-depth overview of the known physical and chemical properties of C.I. This compound, alongside detailed experimental protocols for its analysis. The information is presented to support research and development activities requiring a thorough understanding of this compound.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of C.I. This compound are summarized below. It is important to note that there are inconsistencies in the reported CAS numbers for this dye, with both 77907-28-9 and 70729-65-6 being cited in various sources.[1][4]

| Property | Value | Source(s) |

| Common Names | C.I. This compound, Dispersol Rubine 3B-PC | [4] |

| CAS Number | 77907-28-9 / 70729-65-6 | [1][4] |

| Molecular Formula | C₂₂H₂₄N₆O₉ | [1] |

| Molecular Weight | 516.46 g/mol | [1] |

| Appearance | Red powder or grain | [5] |

| Boiling Point | 743.0 ± 60.0 °C at 760 mmHg | [6] |

| Flash Point | 403.2 ± 32.9 °C | [6] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in alcohols and ketones | [3] |

Spectral Properties

The spectral properties of a dye are critical for its identification and quantification. While the specific UV-Visible absorption maximum (λmax) for C.I. This compound is not explicitly documented in the available literature, anthraquinone dyes typically exhibit absorption bands in the visible region of the electromagnetic spectrum.

| Property | Value | Source(s) |

| UV-Visible Absorption Maximum (λmax) | Data not available |

Chemical Structure

The exact chemical structure of C.I. This compound is not consistently published. However, based on its molecular formula (C₂₂H₂₄N₆O₉) and its classification as an anthraquinone dye, a plausible, albeit hypothetical, structure can be proposed. The following diagram illustrates a potential molecular structure.

Caption: Plausible chemical structure of C.I. This compound.

Experimental Protocols

Detailed and validated experimental protocols for the determination of the physicochemical properties of C.I. This compound are not widely published. However, standardized methods for the analysis of disperse dyes can be adapted.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point of C.I. This compound.

Methodology:

-

A small, powdered sample of the dye is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the sample begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Solubility

The solubility of C.I. This compound in various organic solvents can be determined using a gravimetric method.

Methodology:

-

A saturated solution of the dye is prepared in a specific solvent at a constant temperature by adding an excess amount of the dye to the solvent and stirring for an extended period.

-

The solution is filtered to remove any undissolved solid.

-

A known volume of the saturated solution is carefully evaporated to dryness.

-

The mass of the remaining solid is measured, and the solubility is calculated in g/L.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a common technique for characterizing and quantifying dyes.

Methodology:

-

A stock solution of C.I. This compound is prepared by dissolving a known mass of the dye in a suitable transparent organic solvent.

-

A series of standard solutions of known concentrations are prepared by diluting the stock solution.

-

The UV-Visible spectrum of each standard solution is recorded using a spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).

-

The wavelength of maximum absorbance (λmax) is identified from the spectrum of a dilute solution.

-

A calibration curve of absorbance at λmax versus concentration is constructed to be used for quantitative analysis.

Analytical Workflow

The general workflow for the analysis of a disperse dye like C.I. This compound from a sample matrix (e.g., textile fiber) typically involves extraction followed by chromatographic and/or spectroscopic analysis.

Caption: General experimental workflow for disperse dye analysis.

References

In-Depth Technical Guide to Disperse Red 311 (CAS No. 70729-65-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive characterization of the chemical compound associated with CAS No. 70729-65-6, which is identified as the azo dye Disperse Red 311. While the CAS No. 77907-28-9 is also frequently associated with "this compound," it often lacks a clearly defined chemical structure in public databases and may be used as a more general identifier for the commercial dye product. In contrast, CAS No. 70729-65-6 is consistently linked to a specific molecular entity. This guide will focus on the well-defined chemical, methyl N-[3-(acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate.

This document details the physicochemical properties, a representative synthesis protocol, and standard characterization methodologies for this compound. It is intended to serve as a valuable resource for professionals in research and development who may encounter this molecule.

Chemical Identification and Properties

The compound with CAS No. 70729-65-6 is a monoazo dye. Its chemical name is methyl N-[3-(acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate. The structural formula and key properties are summarized below.

Table 1: Chemical and Physical Properties of CAS No. 70729-65-6

| Property | Value | Source(s) |

| CAS Registry Number | 70729-65-6 | [1][2] |

| Chemical Name | methyl N-[3-(acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate | [1][2] |

| Synonym(s) | This compound | [3] |

| Molecular Formula | C22H24N6O9 | [4] |

| Molecular Weight | 516.46 g/mol | [4] |

| Appearance | Red crystalline solid/powder | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., alcohols, ketones) | [6] |

Experimental Protocols

Synthesis of Methyl N-[3-(acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate

Step 1: Diazotization of 2,4-dinitroaniline

-

In a beaker, dissolve 2,4-dinitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the amine solution.

-

Maintain the temperature between 0-5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

-

The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

Step 2: Azo Coupling

-

In a separate reaction vessel, dissolve the coupling component, methyl N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate, in a suitable solvent, such as a mixture of acetic acid and water.

-

Cool the solution of the coupling component to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature at 0-5 °C and a slightly acidic pH to facilitate the coupling reaction.

-

Upon addition of the diazonium salt, the colored azo dye will precipitate out of the solution.

-

After the addition is complete, continue stirring the reaction mixture for a few hours to ensure the reaction goes to completion.

-

The solid product (this compound) is then collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.

Purification and Characterization

Purification: The crude product can be purified by recrystallization from a suitable organic solvent, such as ethanol or acetone, to obtain a product of high purity.

Characterization:

-

UV-Visible Spectroscopy: A solution of the dye in a suitable solvent (e.g., ethanol) is analyzed using a UV-Vis spectrophotometer. The spectrum is expected to show a strong absorption band in the visible region, which is characteristic of the extended chromophore of the azo dye.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the solid sample is recorded. Characteristic peaks for the azo group (-N=N-), nitro groups (-NO2), amide group (-NHCO-), and ester carbonyl groups (-C=O) are expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6). The spectra will provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.

-

Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry. The molecular ion peak corresponding to the calculated molecular weight of 516.46 should be observed.

Visualizations

Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

Potential Metabolic Activation Pathway of Azo Dyes

Azo dyes are generally considered to be of low acute toxicity. However, some can be metabolized, particularly by reductive cleavage of the azo bond, to form aromatic amines, which may have toxicological implications.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. cuhk.edu.hk [cuhk.edu.hk]

- 4. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 5. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]

- 6. scribd.com [scribd.com]

Analysis of Molecular Formula C22H24N6O9: A Search for a Corresponding Compound

A comprehensive analysis of the molecular formula C22H24N6O9 reveals a significant challenge in identifying a specific, well-characterized chemical compound. Extensive searches of chemical databases and the scientific literature did not yield a singular, established molecule with this exact formula. This absence of a known compound precludes the creation of an in-depth technical guide as requested, due to the lack of associated experimental data, established biological activities, and defined signaling pathways.

It is possible that the molecular formula C22H24N6O9 corresponds to a novel or proprietary compound that has not been disclosed in publicly accessible resources. Alternatively, it may represent a transient intermediate in a chemical reaction or a theoretical structure that has not yet been synthesized or isolated. Without a specific chemical name, CAS registry number, or other identifiers, a detailed analysis as requested cannot be performed.

While a direct analysis of C22H24N6O9 is not feasible, we can explore related chemical classes that share some of the elemental components to provide a general context for the types of biological activities such molecules might exhibit. For instance, molecules containing carbon, hydrogen, nitrogen, and oxygen are foundational to many biologically active compounds, including flavonoids and various synthetic pharmaceuticals.

General Classes of Related Bioactive Molecules

Flavonoids

Flavonoids are a large class of polyphenolic plant secondary metabolites with a general structure consisting of a fifteen-carbon skeleton.[1][2] They are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The specific biological effects of a flavonoid are determined by its precise chemical structure, including the number and arrangement of hydroxyl and other functional groups.[2]

Nitrogen-Containing Heterocycles

The presence of six nitrogen atoms in the query molecular formula suggests the potential for a complex heterocyclic structure. Nitrogen-containing heterocyclic compounds are integral to a vast number of pharmaceuticals. The nitrile group (-C≡N), for example, is found in over 30 FDA-approved drugs and is often incorporated into lead compounds in drug design to enhance binding affinity and improve pharmacokinetic profiles.[3]

Hypothetical Experimental Workflow for a Novel Compound

In the event that C22H24N6O9 represents a novel compound, a general workflow for its characterization and biological evaluation would be as follows. This workflow is hypothetical and serves to illustrate the process that would be necessary to generate the data for the requested technical guide.

Caption: Hypothetical workflow for the characterization and biological evaluation of a novel chemical compound.

Conclusion

The request for an in-depth technical guide on a compound with the molecular formula C22H24N6O9 cannot be fulfilled at this time due to the absence of a known, characterized compound with this formula in the public domain. The generation of the requested data tables, experimental protocols, and signaling pathway diagrams is contingent upon the existence of such data in the scientific literature. Should an identifier for this molecule become available, a more targeted and detailed analysis can be undertaken.

References

Solubility of Disperse Red 311 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 311 is an anthraquinone-based dye utilized in various industrial applications, including textiles and plastics.[1][2] Its application and efficacy are intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document offers detailed experimental protocols and a framework for generating and presenting such data.

Introduction to this compound

This compound is a red dye belonging to the anthraquinone class of colorants.[1][2] Characterized by its molecular formula C22H24N6O9 and a molecular weight of 516.46 g/mol , it is known for its insolubility in water and good solubility in certain organic solvents like alcohols and ketones.[3][4] This property makes it suitable for dyeing synthetic fibers. Understanding its solubility profile in a range of organic solvents is crucial for optimizing dyeing processes, developing new formulations, and conducting toxicological and environmental impact studies.

Quantitative Solubility Data

A thorough review of scientific literature reveals a lack of specific quantitative data on the solubility of this compound in a wide array of organic solvents. The data presented below is a template for researchers to populate with their experimentally determined values. It is recommended to determine solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination | Reference |

| Acetone | e.g., 25 | Enter Value | e.g., Gravimetric | [Your Data] |

| Ethanol | e.g., 25 | Enter Value | e.g., Spectrophotometric | [Your Data] |

| Methanol | e.g., 25 | Enter Value | e.g., Gravimetric | [Your Data] |

| Toluene | e.g., 25 | Enter Value | e.g., Spectrophotometric | [Your Data] |

| Dimethylformamide (DMF) | e.g., 25 | Enter Value | e.g., Gravimetric | [Your Data] |

| Dimethyl Sulfoxide (DMSO) | e.g., 25 | Enter Value | e.g., Spectrophotometric | [Your Data] |

| Dichloromethane | e.g., 25 | Enter Value | e.g., Gravimetric | [Your Data] |

Experimental Protocols for Solubility Determination

The solubility of a sparingly soluble dye like this compound can be determined using several established methods. The choice of method may depend on the solvent, the required precision, and the available equipment.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.

3.1.1. Materials

-

This compound powder

-

Selected organic solvents (analytical grade)

-

Amber glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

3.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in an amber glass vial. The excess solid is necessary to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, it is advisable to use a syringe filter.

-

Quantification: Determine the concentration of this compound in the collected sample. This can be done using either the gravimetric method or the spectrophotometric method as described below.

Quantification Methods

3.2.1. Gravimetric Method

-

Accurately weigh an empty, dry container (e.g., a watch glass or a small beaker).

-

Transfer the collected supernatant of the saturated solution to the pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the dye.

-

Once the solvent is completely evaporated, weigh the container with the dried dye residue.

-

The mass of the dissolved dye is the final weight minus the initial weight of the empty container.

-

Calculate the solubility in g/L by dividing the mass of the dye by the volume of the supernatant taken.

3.2.2. Spectrophotometric Method This method is suitable for colored compounds like this compound and requires the determination of its molar absorptivity in the chosen solvent.

-

Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Take the filtered supernatant from the saturated solution and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Concentration Calculation: Measure the absorbance of the diluted sample at λmax. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Figure 1: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its industrial application and scientific research. This guide provides a detailed framework of established experimental protocols, including the isothermal saturation method coupled with gravimetric or spectrophotometric quantification, to enable researchers to generate reliable and reproducible solubility data. The provided workflow diagram and data table structure are intended to facilitate a standardized approach to the determination and reporting of these crucial physicochemical properties. Further research to populate the solubility data table for a comprehensive range of solvents is highly encouraged.

References

Spectroscopic Analysis of Disperse Red 311: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 311 is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant red hue and application in coloring hydrophobic materials such as polyester and acetate fibers. Its molecular formula is C₂₂H₂₄N₆O₉, with a molecular weight of 516.46 g/mol . The structural complexity and potential for interaction with biological macromolecules necessitate a thorough understanding of its spectroscopic properties. This technical guide provides a comprehensive overview of the analytical techniques used to characterize this compound, including detailed experimental protocols and data interpretation. While specific experimental spectra for this compound are not widely available in the public domain, this guide utilizes its known chemical structure and data from closely related anthraquinone dyes to provide a robust analytical framework.

Chemical Structure:

The chemical structure of this compound, based on its SMILES notation, is presented below. This structure forms the basis for the interpretation of the spectroscopic data discussed in this guide.

Unveiling the Thermal Stability of Disperse Red 311: A Technical Guide

For Immediate Release

Introduction to Disperse Red 311

This compound is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant red hue.[1][2][3] Its application in high-temperature processes, such as in the plastics and textile industries, necessitates a thorough understanding of its thermal stability.[1][2][3] Thermal degradation can affect the dye's coloristic properties, lead to the formation of potentially hazardous byproducts, and impact the overall quality and safety of the end-product.

Predicted Thermal Degradation Profile

Based on the thermal analysis of other anthraquinone dyes, the thermal decomposition of this compound is anticipated to occur at elevated temperatures. The degradation process is likely to be complex, involving multiple steps. The stability of the anthraquinone core suggests that initial weight loss may be attributed to the cleavage of its substituent side chains. More significant degradation, involving the breakdown of the core ring structure, is expected at higher temperatures.

Table 1: Predicted Thermal Degradation Characteristics of this compound

| Thermal Analysis Parameter | Expected Observation | Rationale |

| Onset of Decomposition (Tonset) | Moderately high | The anthraquinone structure is generally thermally stable. |

| Peak Decomposition Temperature (Tpeak) | Multiple peaks may be observed | Indicative of a multi-step degradation process, starting with side chains and followed by the core structure. |

| Residue at High Temperature | A char residue is likely | Common for complex aromatic compounds. |

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal degradation profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and compositional properties of materials by measuring the change in mass as a function of temperature.

Objective: To determine the onset and peak degradation temperatures, as well as the percentage of weight loss at different temperature intervals.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, inert TGA crucible (e.g., alumina or platinum).[4][5] Ensure the sample is spread thinly and evenly across the bottom of the crucible to promote uniform heating.[5]

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

-

Heating Program: Heat the sample from ambient temperature to a final temperature of approximately 800-1000°C at a constant heating rate (e.g., 10°C/min).[6]

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will provide key data points, including the onset of decomposition and the temperatures at which significant weight loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on thermal events such as melting, crystallization, and decomposition.

Objective: To identify endothermic and exothermic events associated with the thermal degradation of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum or crucible.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a consistent purge rate.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range determined from the TGA data to encompass the degradation events. An empty, sealed crucible should be used as a reference.

-

Data Analysis: The DSC thermogram will show peaks corresponding to heat absorption (endothermic) or release (exothermic). Decomposition processes are typically exothermic.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical technique for identifying the volatile and semi-volatile products of thermal decomposition.

Objective: To identify the chemical composition of the degradation products of this compound.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Experimental Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.[7]

-

Pyrolysis: Rapidly heat the sample to a series of predetermined temperatures (based on TGA data) in an inert atmosphere.

-

GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their volatility and interaction with the stationary phase.

-

MS Identification: The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries.

Visualizing Experimental and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a plausible thermal degradation pathway for this compound.

References

Ecotoxicity of Disperse Red 311 in Aquatic Environments: A Technical Guide

Disclaimer: Specific ecotoxicological data for Disperse Red 311 is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the ecotoxicity of analogous anthraquinone-based disperse dyes and standardized testing protocols. The information presented should be interpreted as a predictive assessment for this compound.

Introduction

This compound is an anthraquinone-derived dye utilized in the textile and plastics industries for its vibrant red hue and suitability for coloring synthetic materials.[1] As a disperse dye, it exhibits low water solubility, a characteristic that influences its environmental fate and bioavailability in aquatic ecosystems.[2][3] The release of such dyes into waterways through industrial effluents is a significant environmental concern, potentially leading to adverse effects on aquatic life.[4] This technical guide synthesizes available information on the ecotoxicity of analogous disperse dyes, outlines standard experimental methodologies for toxicity assessment, and explores potential mechanisms of action in aquatic organisms.

Physicochemical Properties and Environmental Fate

Disperse dyes, including anthraquinone derivatives, are generally characterized by low water solubility and a tendency to partition into sediment and biota.[4] Their persistence in the environment is often high due to their stable chemical structure, designed to resist degradation during the dyeing process and subsequent use.[5] The environmental fate of this compound is anticipated to be governed by these class-specific properties, leading to potential accumulation in sedimentary compartments of aquatic systems.

Aquatic Ecotoxicity

Ecotoxicity is typically assessed across different trophic levels to understand the potential impact on the entire aquatic ecosystem. Key indicator organisms include algae (producers), daphnids (primary consumers), and fish (secondary consumers).

Table 1: Summary of Acute Ecotoxicity Data for Analogous Disperse Dyes

| Test Organism | Dye | Endpoint (LC50/EC50) | Exposure Duration | Reference |

|---|---|---|---|---|

| Daphnia similis | Disperse Red 1 | 0.13 mg/L | 48 hours | [6] |

| Daphnia magna | Disperse Red 1 | 0.58 mg/L | 48 hours | [6] |

| Daphnia similis | Emodin (Anthraquinone) | 130 µg/L | 48 hours | [7] |

| Oncorhynchus mykiss (Rainbow Trout) | Generic Disperse Dye | 2.6 mg/L | 96 hours | [8] |

| Raphidocelis subcapitata (Green Algae) | Disperse Red 1 | >1.8 mg/L | 72 hours | [6] |

| Zebrafish Embryos (Danio rerio) | Emodin (Anthraquinone) | 25 µg/L | 96 hours |[7] |

Table 2: Summary of Chronic Ecotoxicity Data for Analogous Disperse Dyes

| Test Organism | Dye | Endpoint (NOEC/LOEC) | Exposure Duration | Reference |

|---|

| Daphnia similis | Disperse Red 1 | 0.006 mg/L (NOEC) | 14 days |[9] |

NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration

The data on analogous compounds suggest that disperse dyes can be highly toxic to aquatic invertebrates, with acute EC50 values in the sub-mg/L range. Chronic toxicity can occur at even lower, environmentally relevant concentrations.

Experimental Protocols for Aquatic Ecotoxicity Testing

The assessment of a chemical's aquatic toxicity follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[10] These protocols ensure data quality and comparability across different laboratories. For a substance like this compound, which is a "difficult substance" to test due to its low water solubility, specific guidance from OECD Guidance Document 23 would be applied.[11]

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to daphnids, typically Daphnia magna or Daphnia similis.[12] Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, which is recorded at 24 and 48 hours. The EC50 (median effective concentration) is then calculated.[13]

-

Fish, Acute Toxicity Test (OECD 203): This guideline describes a 96-hour test to determine the acute lethal toxicity of a substance to fish.[12] Fish are exposed to the test substance in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 (median lethal concentration) is calculated.[14]

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae, such as Raphidocelis subcapitata.[12] A growing algal culture is exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured, and the EC50 for growth rate inhibition is determined.[5]

-

Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period. Endpoints include parental survival and the number of offspring produced.[9]

The following diagram illustrates a general workflow for aquatic toxicity testing of a disperse dye like this compound.

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of anthraquinone dyes in aquatic organisms can be attributed to several mechanisms.

-

Oxidative Stress: Anthraquinones are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) within cells. An overproduction of ROS can overwhelm the antioxidant defense systems of an organism, leading to oxidative stress, which can damage lipids, proteins, and DNA.

-

DNA Intercalation: The planar structure of anthraquinone molecules allows them to intercalate between the base pairs of DNA.[15] This can interfere with DNA replication and transcription, potentially leading to mutagenic and genotoxic effects.

-

Disruption of Cellular Respiration: Some quinone-containing compounds can interfere with the electron transport chain in mitochondria, disrupting cellular respiration and leading to a deficit in cellular energy (ATP).

While specific signaling pathways affected by this compound have not been elucidated, studies on other environmental contaminants suggest that exposure to such stressors can activate pathways involved in cellular stress response, inflammation, and apoptosis. The aryl hydrocarbon receptor (AhR) signaling pathway is a key detoxification pathway that can be activated by various organic pollutants.[15]

The following diagram illustrates a plausible, generalized signaling pathway for toxicity induced by an anthraquinone dye.

Conclusion

While direct ecotoxicological data for this compound is scarce, information from analogous anthraquinone and disperse dyes indicates a potential for significant toxicity to aquatic organisms, particularly invertebrates. The low water solubility of this compound suggests that it may accumulate in sediments, posing a long-term risk to benthic organisms. Standardized OECD testing protocols are available to definitively determine the ecotoxicity of this substance. Further research is warranted to fill the existing data gaps and enable a comprehensive environmental risk assessment for this compound. The potential mechanisms of toxicity likely involve the induction of oxidative stress and genotoxicity through DNA intercalation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 5. Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The natural anthraquinone dye emodin: Eco/genotoxicological characterization for aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rxmarine.com [rxmarine.com]

- 9. researchgate.net [researchgate.net]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. oecd.org [oecd.org]

- 12. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 13. Acute toxicity assessment of textile dyes and textile and dye industrial effluents using Daphnia magna bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fkit.unizg.hr [fkit.unizg.hr]

- 15. researchgate.net [researchgate.net]

A Toxicological Deep Dive into Anthraquinone-Derived Dyes: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological profiles of anthraquinone-derived dyes, intended for researchers, scientists, and drug development professionals. This document synthesizes a wide range of quantitative data, details key experimental methodologies, and visualizes the molecular mechanisms of toxicity to facilitate a deeper understanding of the potential hazards associated with this class of compounds.

Anthraquinone dyes are widely used in the textile, food, cosmetic, and pharmaceutical industries due to their vibrant colors and stability. However, their potential for adverse health effects, including genotoxicity, carcinogenicity, and skin sensitization, necessitates a thorough toxicological evaluation. This guide aims to be a critical resource for the scientific community engaged in the safety assessment and development of new chemical entities based on the anthraquinone scaffold.

Quantitative Toxicological Data

A comparative analysis of the toxicological endpoints for various anthraquinone dyes is presented below. The data has been compiled from numerous studies to provide a clear and concise summary for easy reference and comparison.

Acute and Subchronic Toxicity Data

| Dye Name | CAS No. | Test Species | Route of Administration | LD50 | NOAEL | Reference |

| Disperse Blue 1 | 2475-45-8 | Rat (male/female) | Oral (gavage) | >3,000 mg/kg | - | [1] |

| Disperse Red 11 | 2872-48-2 | Rat (male) | Oral | 700-1000 mg/kg | - | [2] |

| Disperse Red 11 | 2872-48-2 | Rat (female) | Oral | >5,000 mg/kg | - | [2] |

| Acid Violet 43 | 6408-72-6 | Rat | Oral (gavage) | >4,640 mg/kg (active dye) | 200 mg/kg/day (109 mg active dye/kg/day) | [3][4] |

| Reactive Blue 19 | 2580-78-1 | Rat (female) | Oral | 10,135 mg/kg bw | - | [5] |

| Reactive Blue 19 | 2580-78-1 | Rat (male/female) | Dermal | >2,000 mg/kg bw | - | [5] |

| 1,4-bis(p-tolylamino)anthraquinone | 128-80-3 | Rat (male/female) | Oral | - | 230 mg/kg bw | [6] |

| 1,4-bis(p-tolylamino)anthraquinone | 128-80-3 | Rabbit | Dermal | - | 500 mg/kg bw | [6] |

Cytotoxicity Data (IC50 Values)

| Dye/Derivative | Cell Line | IC50 | Reference |

| Nordamnacanthal | A549 (Lung) | 16.3 ± 2.5 µM | [7] |

| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | 4.65 µM | [8] |

| Emodin | Multiple Cancer Cell Lines | Varies | [7] |

| Chrysophanol | Multiple Cancer Cell Lines | Varies | [7] |

| Alizarin Red S | HepG2 (Liver) | >1000 µM | [8] |

| 9,10-Anthraquinone | HeLa (Cervical) | ~250-500 mg/L | [8] |

| Reactive Blue 19 | Anaerobic Sludge | 45-55 mg/L | [8] |

| Morindone | Colorectal Cancer Cell Lines | Significant cytotoxicity | [9] |

| Damnacanthal | Colorectal Cancer Cell Lines | Significant cytotoxicity | [9] |

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and exposure times.

Key Experimental Protocols

Detailed methodologies for critical toxicological assays are provided to aid in the design and execution of future studies.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[11]

Principle: The assay measures the ability of a test substance to induce reverse mutations (reversions) in the histidine gene of the bacteria, allowing them to grow on a histidine-deficient medium.[10]

Detailed Protocol:

-

Strain Preparation: Inoculate a single fresh colony of the appropriate S. typhimurium tester strain (e.g., TA98, TA100, TA102) into nutrient broth and incubate for 10-12 hours at 37°C with shaking to achieve a cell density of approximately 1 x 10⁹ cells/mL.[12]

-

Metabolic Activation (S9 Mix): For detecting mutagens that require metabolic activation, a rat liver homogenate (S9 fraction) is prepared. The S9 mix typically contains the S9 fraction, buffer, salts, and cofactors like NADP+ and glucose-6-phosphate.[12]

-

Exposure: In a test tube, combine the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer (for detecting direct-acting mutagens).[11]

-

Plating: Add molten top agar containing a trace amount of histidine and biotin to the test tube, mix gently, and pour the mixture onto a minimal glucose agar plate. The trace amount of histidine allows the bacteria to undergo a few rounds of replication, which is necessary for mutations to be expressed.[12]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[10]

Mouse Lymphoma Assay (MLA)

The MLA is a mammalian cell gene mutation assay that detects mutations at the thymidine kinase (Tk) locus in L5178Y/TK+/- mouse lymphoma cells.[14] This assay can identify both point mutations and chromosomal alterations.[15]

Principle: The assay measures forward mutations at the Tk gene. Cells with a functional Tk gene are sensitive to the cytotoxic effects of pyrimidine analogs like trifluorothymidine (TFT). Mutant cells that have lost Tk activity can survive and form colonies in the presence of TFT.[16]

Detailed Protocol:

-

Cell Culture: Maintain L5178Y/TK+/- cells in suspension culture.

-

Treatment: Expose the cells to various concentrations of the test substance with and without S9 metabolic activation for a defined period (typically 3-4 hours).[14]

-

Expression Period: After treatment, wash the cells and culture them in a non-selective medium for a period (e.g., 2 days) to allow for the expression of the mutant phenotype.[15]

-

Mutant Selection: Plate the cells in a selective medium containing TFT. Both soft agar and microwell methods can be used for mutant enumeration.[14]

-

Colony Sizing: After an incubation period, count the number of mutant colonies. The colonies are often categorized as large or small, which can provide information about the type of genetic damage induced (point mutations vs. chromosomal damage).[14]

-

Data Analysis: Calculate the mutant frequency for each concentration. A dose-related increase in mutant frequency that meets specific statistical criteria is considered a positive result.

Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for assessing the skin sensitization potential of a chemical. It is the preferred method over traditional guinea pig tests due to improved animal welfare and quantitative data output.[13]

Principle: The assay is based on the principle that skin sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by other methods.[17]

Detailed Protocol:

-

Animal Treatment: Typically, groups of mice are used. The test substance is applied topically to the dorsal surface of the ears for three consecutive days.[17]

-

Proliferation Measurement: On day 5, the mice are injected with a labeling substance (e.g., ³H-methyl thymidine).[17]

-

Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised.[17]

-

Cell Proliferation Analysis: A single-cell suspension is prepared from the lymph nodes, and the level of incorporated label is measured (e.g., by scintillation counting).

-

Data Analysis: The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result for sensitization.[13]

Visualization of Toxicological Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the toxicology of anthraquinone-derived dyes.

References

- 1. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. en.bio-protocol.org [en.bio-protocol.org]

- 3. Role of cytochrome P-450 isoenzymes in the bioactivation of hydroxy anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disperse Blue 1 - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anthraquinones inhibit cytochromes P450 enzyme activity in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Acute toxicity assessment of textile dyes and textile and dye industrial effluents using Daphnia magna bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 14. The Mouse Lymphoma Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. mdpi.com [mdpi.com]

Biodegradation pathways of disperse dyes in wastewater

An In-depth Technical Guide to the Biodegradation Pathways of Disperse Dyes in Wastewater

Introduction

Disperse dyes are a class of synthetic organic colorants characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[1] Due to their chemical stability and resistance to degradation, a significant portion of these dyes is released into industrial effluents during the dyeing process.[1][2] The discharge of these colored effluents into water bodies poses significant environmental challenges; they are not only aesthetically displeasing but also reduce light penetration, which disrupts aquatic ecosystems.[3] Furthermore, the complex aromatic structures of disperse dyes and their potential breakdown products can be toxic, mutagenic, and carcinogenic, posing risks to aquatic life and human health.[3][4][5][6]

Bioremediation has emerged as a cost-effective, environmentally friendly, and sustainable alternative to conventional physicochemical treatment methods for dye-containing wastewater.[6][7][8] This approach utilizes the metabolic capabilities of microorganisms—such as bacteria, fungi, and algae—to decolorize and degrade these complex dye molecules into simpler, less toxic compounds.[9][10] This guide provides a comprehensive technical overview of the biodegradation pathways of disperse dyes, focusing on the microbial and enzymatic mechanisms, influencing factors, and the analytical methods used to study these processes.

Mechanisms of Disperse Dye Biodegradation

The biodegradation of disperse dyes is a complex process that can occur under different environmental conditions, primarily categorized as anaerobic, aerobic, or a combination of both.[7] The effectiveness of each process is highly dependent on the dye's chemical structure and the metabolic capabilities of the microorganisms involved.

Anaerobic Biodegradation

Under anaerobic (oxygen-deficient) conditions, the primary mechanism for the decolorization of many disperse dyes, particularly those with azo structures (–N=N–), is reductive cleavage.[2][11] This process is catalyzed by non-specific enzymes like azoreductases, which transfer electrons from electron donors (such as NADH) to the azo bonds, breaking them.[2][12] This cleavage results in the formation of colorless, but potentially hazardous, aromatic amines.[1][13][14] While anaerobic treatment is highly effective for color removal, it often does not achieve complete mineralization of the dye molecule, necessitating a subsequent treatment step.[15]

Aerobic Biodegradation

Aerobic (oxygen-rich) degradation involves the action of oxidative enzymes. For many complex dyes, direct aerobic degradation is slow because the electron-withdrawing nature of the chromophores makes them resistant to oxidative attack by microbial oxygenases.[1] However, some bacteria and fungi can aerobically degrade certain disperse dyes.[16] More importantly, aerobic processes are crucial for the mineralization of the aromatic amines produced during the initial anaerobic stage.[11][15] Microorganisms utilize oxygenases to open up the aromatic rings, breaking them down into aliphatic acids that can then enter central metabolic pathways (e.g., the Krebs cycle) and be converted to carbon dioxide and water.[8]

Combined Anaerobic-Aerobic Systems

A sequential anaerobic-aerobic treatment strategy is often the most effective approach for the complete mineralization of disperse dyes.[1][15] The process begins with an anaerobic stage for efficient decolorization through reductive cleavage of chromophores. The effluent, now containing aromatic amines, is then transferred to an aerobic stage where these intermediates are fully degraded.[11][15] This two-step process leverages the advantages of both conditions, achieving high rates of both color removal and COD (Chemical Oxygen Demand) reduction.[8][17] For instance, a 95% biotransformation of C.I. Disperse Blue 79 to amines was achieved in 72 hours under anaerobic conditions, followed by a 65% mineralization of these amines within 24 hours in an aerobic phase.[1]

Key Microorganisms and Enzymes in Biodegradation

A diverse range of microorganisms has been identified for their ability to degrade disperse dyes. The key to their efficacy lies in the production of specific intracellular or extracellular enzymes.

Microorganisms

-

Bacteria: Various bacterial species, including those from the genera Pseudomonas, Bacillus, Klebsiella, and Serratia, have demonstrated significant dye degradation capabilities.[1][7][17][18] Bacteria are particularly effective in anaerobic-aerobic sequential systems due to their versatile metabolic pathways.[15][16] For example, Klebsiella pneumoniae has been shown to decolorize Disperse Blue 284 by 95% within 24 hours.[5]

-

Fungi: White-rot fungi, such as Phanerochaete chrysosporium and Trametes versicolor, are highly efficient in degrading a wide range of complex aromatic pollutants, including disperse dyes.[2][4] Their efficacy stems from the secretion of powerful, non-specific extracellular ligninolytic enzymes.[2][19] Brown-rot fungi like Coniophora puteana have also been successfully used to decolorize various disperse dyes.[17]

-

Algae: Algae contribute to dye removal through both biosorption (adsorption onto the cell surface) and biodegradation.[7][10] They can utilize dyes as a source of carbon and nitrogen, breaking them down into simpler compounds.[10]

-

Microbial Consortia: Mixed microbial cultures, or consortia, often exhibit higher and more robust degradation efficiency than single strains.[8][11] This is attributed to synergistic interactions, where the metabolic products of one microorganism can be utilized as substrates by another, leading to more complete degradation pathways.[11]

Key Enzymes and Their Mechanisms

The biological breakdown of dyes is fundamentally an enzymatic process. Several key oxidoreductase enzymes are responsible for the primary catalytic steps.[6][20]

-

Azoreductases: These enzymes are crucial for the anaerobic cleavage of azo bonds.[2][15] They are typically flavin-dependent and catalyze the transfer of reducing equivalents (from NADH or NADPH) to the azo linkage, resulting in its reduction and cleavage.[12][20]

-

Laccases: Laccases are multi-copper oxidases commonly produced by fungi.[2][21] They catalyze the oxidation of a wide range of phenolic and non-phenolic aromatic compounds using molecular oxygen as the electron acceptor.[12][21] This broad substrate specificity makes them highly effective in degrading the aromatic structures of dyes.[20]

-

Peroxidases: This group includes Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP), primarily secreted by white-rot fungi.[2][21] They are heme-containing enzymes that utilize hydrogen peroxide (H₂O₂) to oxidize a vast array of recalcitrant compounds, including various dye structures.[6][20] MnP oxidizes Mn²⁺ to Mn³⁺, which then acts as a diffusible redox mediator to oxidize the dye molecules.[21]

The following table summarizes the key enzymes involved in the biodegradation of disperse dyes.

| Enzyme | Source Organism (Typical) | Degradation Condition | Mechanism of Action | Target Dye Structure |

| Azoreductase | Bacteria, Yeasts | Anaerobic | Reductive cleavage of azo bonds (–N=N–) using NADH/NADPH as a cofactor.[15][20] | Azo Dyes |

| Laccase | Fungi (e.g., Trametes), Bacteria | Aerobic | One-electron oxidation of phenolic and aromatic compounds using O₂.[2][21] | Anthraquinone, Aromatic Rings |

| Lignin Peroxidase (LiP) | White-rot Fungi | Aerobic | H₂O₂-dependent oxidation of non-phenolic aromatic rings via a high-redox potential cation radical mechanism.[2][21] | Complex Aromatic Structures |

| Manganese Peroxidase (MnP) | White-rot Fungi | Aerobic | H₂O₂-dependent oxidation of Mn²⁺ to Mn³⁺, which acts as a diffusible oxidizer of phenolic compounds.[2][21] | Phenolic, Aromatic Rings |

| NADH-DCIP Reductase | Bacteria | Anaerobic/Aerobic | A flavoprotein that can participate in the reduction of azo compounds.[2][12] | Azo Dyes |

Biodegradation Pathways and Visualizations

The degradation of a disperse dye molecule is a multi-step process involving various intermediates. The specific pathway depends on the dye's structure (e.g., azo or anthraquinone) and the metabolic capabilities of the microorganisms.

General Experimental and Biodegradation Workflow

The study of biodegradation typically follows a structured workflow, from microbial screening to the analysis of degradation products. This process is essential for identifying effective microbial strains and understanding the degradation mechanisms.

Caption: A typical experimental workflow for studying disperse dye biodegradation.

Pathway for Azo Disperse Dyes (Anaerobic-Aerobic Sequence)

Azo dyes are the largest class of synthetic dyes. Their biodegradation typically starts with the reductive cleavage of the azo bond, which is unstable under anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines.

Caption: Sequential anaerobic-aerobic pathway for azo dye biodegradation.

Pathway for Anthraquinone Dyes (Fungal Degradation)

Anthraquinone dyes are degraded aerobically, often by fungi, through the action of powerful oxidative enzymes like laccases and peroxidases that attack the stable aromatic ring structure.

Caption: Aerobic fungal degradation pathway for anthraquinone dyes.

Factors Influencing Biodegradation Efficiency

The rate and extent of disperse dye biodegradation are significantly affected by several physicochemical and environmental factors.[6] Optimization of these parameters is critical for developing effective bioremediation strategies.[11]

| Factor | Effect on Biodegradation | Optimal Range (General) |

| pH | Affects the activity of microbial enzymes and the surface charge of microbial cells, influencing dye-cell interaction. Most microbial degradation occurs optimally around neutral pH, though some specialized microbes (alkaliphiles) thrive in alkaline textile wastewater.[6][7] | 6.0 - 8.0[7][18] |

| Temperature | Influences microbial growth rates and enzyme kinetics. Most studies report optimal degradation by mesophilic organisms in the range of 30-40°C.[7] High temperatures, common in textile effluents (60-70°C), can inhibit many microorganisms.[4] | 30 - 40°C[7][18] |

| Dissolved Oxygen (DO) | Determines whether the process is aerobic or anaerobic. DO is essential for the final mineralization of aromatic amines but can inhibit the initial reductive cleavage of azo dyes.[2] | Anaerobic for decolorization; Aerobic for mineralization.[2] |

| Dye Concentration | High dye concentrations can be toxic to microorganisms, inhibiting their metabolic activity. The degradation rate often decreases as the initial dye concentration increases beyond a certain threshold.[2] | Varies greatly (e.g., 20-5000 mg/L), depends on microbial tolerance.[2][7] |

| Carbon/Nitrogen Source | The presence of easily metabolizable co-substrates (like glucose or beef extract) often enhances dye degradation. Most microorganisms cannot use the complex dye structure as a sole carbon source and require an additional energy source for the metabolic activity needed for degradation.[1][2][22] | Addition of supplementary sources is often required.[2] |

| Dye Structure | The complexity, molecular weight, and types of substituents on the dye molecule affect its biodegradability. Simpler structures are generally degraded more easily.[2] | Low molecular weight, simpler structures are more biodegradable.[2] |

Experimental Protocols

Detailed and standardized protocols are essential for studying biodegradation pathways and comparing results across different studies.

Protocol for Microbial Decolorization Assay

Objective: To quantify the ability of a microbial strain to decolorize a specific disperse dye in a liquid medium.

Methodology:

-